

Spectroscopic Analysis of 3,6-Diphenyl-9H-carbazole: A Comparative Guide

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Compound of Interest

Compound Name: 3,6-Diphenyl-9H-carbazole

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **3,6-Diphenyl-9H-carbazole** and a structurally related alternative, 3,6-dibromo-9H-carbazole. The availability of reference spectra is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings.

While **3,6-Diphenyl-9H-carbazole** is a commercially available compound with applications in materials science, publicly accessible, comprehensive reference ^1H NMR, ^{13}C NMR, and mass spectra are not readily available in the scientific literature or common spectral databases. Commercial suppliers confirm its structure and purity, often greater than 98%, using ^1H NMR, but the spectral data itself is not typically published.[1] In contrast, detailed spectral data for 3,6-dibromo-9H-carbazole, a common precursor in the synthesis of 3,6-disubstituted carbazoles, is accessible and serves as a valuable comparative tool.

Comparative Spectral Data

The following tables summarize the available and expected spectral data for **3,6-Diphenyl-9H-carbazole** and the experimentally determined data for 3,6-dibromo-9H-carbazole.

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
3,6-Diphenyl-9H-carbazole	CDCl ₃ (Expected)	~8.2-8.4	d	2H	H-4, H-5	N/A
~7.6-7.8	m	10H	Phenyl-H	N/A		
~7.4-7.6	dd	2H	H-2, H-7	N/A		
~7.2-7.4	d	2H	H-1, H-8	N/A		
~8.1 (broad s)	s	1H	N-H	N/A		
3,6-dibromo-9H-carbazole	DMSO-d ₆	11.63	s	1H	N-H	PubChem CID: 274874
8.39	d, J=1.9 Hz	2H	H-4, H-5	PubChem CID: 274874		
7.60	d, J=8.6 Hz	2H	H-1, H-8	PubChem CID: 274874		
7.42	dd, J=8.6, 1.9 Hz	2H	H-2, H-7	PubChem CID: 274874		

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Reference
3,6-Diphenyl-9H-carbazole	CDCl ₃ (Expected)	Multiple signals in the aromatic region (110-150 ppm)	N/A
3,6-dibromo-9H-carbazole	DMSO-d ₆	139.1, 128.8, 123.9, 123.0, 113.6, 111.4	PubChem CID: 274874

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)	Reference
3,6-Diphenyl-9H-carbazole	ESI or EI (Expected)	319.14	Fragmentation pattern would show loss of phenyl groups.	N/A
3,6-dibromo-9H-carbazole	GC-MS (EI)	325 (M ⁺), 327 (M+2), 323 (M-2)	244, 165, 138	[2]

Experimental Protocols

Standardized protocols are essential for obtaining high-quality and reproducible NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

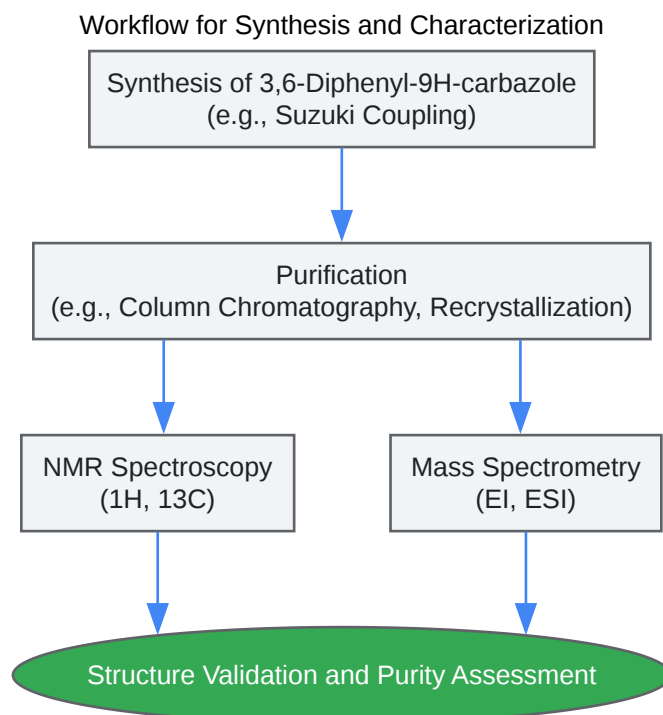
- The sample is placed in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - ^{13}C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is required.

Mass Spectrometry (MS)

- Sample Introduction:
 - The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
 - Common ionization techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).^{[3][4]} EI typically leads to more fragmentation, providing structural information, while ESI is a softer ionization method that often preserves the molecular ion.
- Mass Analysis and Detection:
 - The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **3,6-Diphenyl-9H-carbazole**.

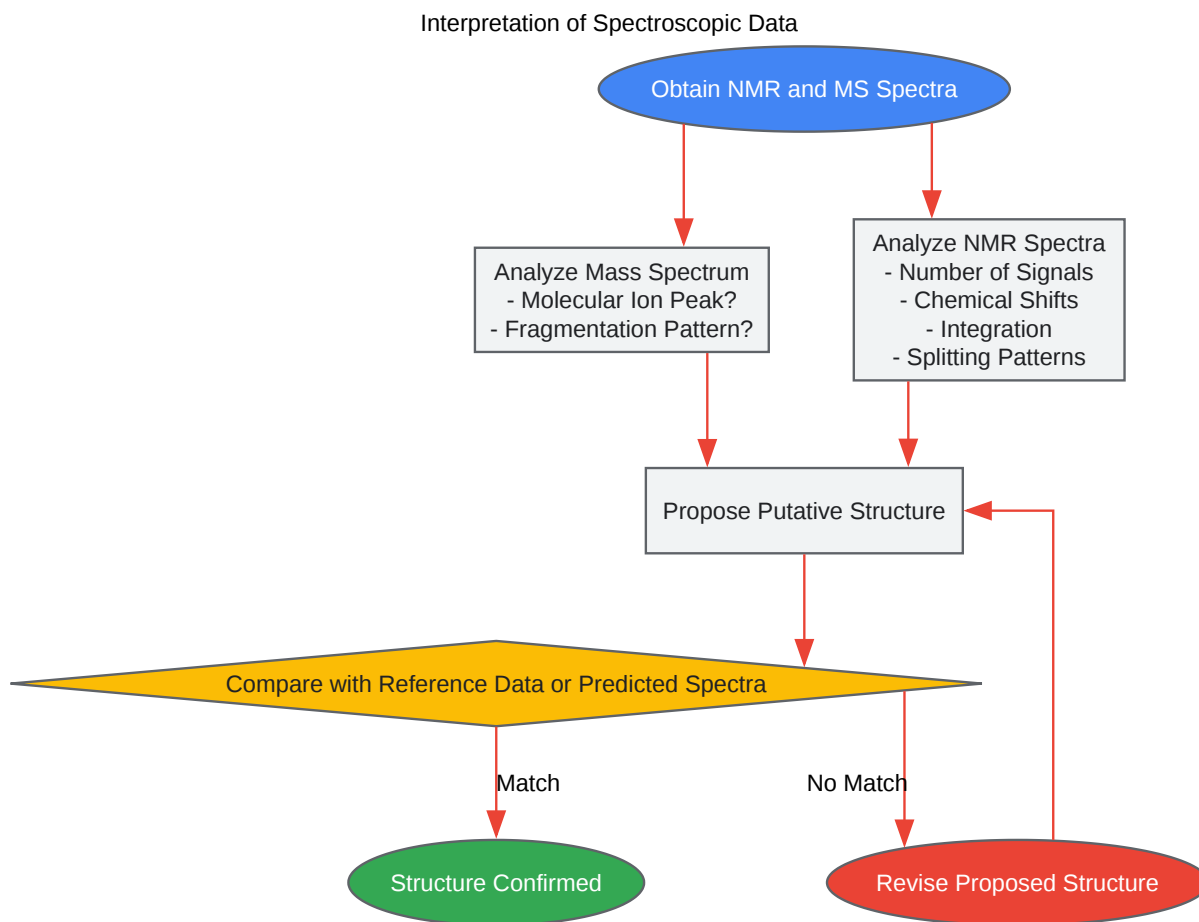


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Caption: A logical workflow for the synthesis and structural confirmation of **3,6-Diphenyl-9H-carbazole**.

Signaling Pathway for Spectroscopic Data Interpretation

The following diagram outlines the decision-making process when interpreting NMR and MS data for structural elucidation.



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Caption: A decision pathway for the structural elucidation of an organic compound using NMR and MS data.

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